molecular formula C16H19N3O2S2 B6528432 N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-methylbutanamide CAS No. 946210-58-8

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-methylbutanamide

Cat. No. B6528432
CAS RN: 946210-58-8
M. Wt: 349.5 g/mol
InChI Key: QIEFHBASSLFQKF-UHFFFAOYSA-N
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Description

“N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-methylbutanamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole rings are found in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and an amide . The carbamoylmethyl sulfanyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecule contains a thiazole ring, a phenyl group, a carbamoylmethyl sulfanyl group, and a butanamide group . The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the carbamoylmethyl sulfanyl group . Thiazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

While the specific mechanism of action for this compound is not known, thiazole-containing compounds are often biologically active and can interact with various enzymes and receptors in the body .

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-10(2)8-13(21)18-15-14(11-6-4-3-5-7-11)19-16(23-15)22-9-12(17)20/h3-7,10H,8-9H2,1-2H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEFHBASSLFQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbutanamide

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